PSB-0963

CD73 inhibition ecto-5′-nucleotidase adenosine signaling

1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate (PSB-0963) is a synthetic anthraquinone-2-sulfonate derivative that functions as a selective competitive inhibitor of ecto-5′-nucleotidase (eN, CD73). With a molecular weight of 493.5 g/mol (free acid) or 516.5 g/mol (sodium salt) and a calculated XLogP of 5.92, this compound is primarily utilized as a research tool for modulating extracellular adenosine signaling pathways in cancer and immunological studies.

Molecular Formula C28H17N2O5S-
Molecular Weight 493.5 g/mol
Cat. No. B1193545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB-0963
SynonymsPSB-0963;  PSB 0963;  PSB0963.
Molecular FormulaC28H17N2O5S-
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-]
InChIInChI=1S/C28H18N2O5S/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)21-8-4-3-7-20(21)27(24)31)30-19-10-9-17-11-15-5-1-2-6-16(15)12-18(17)13-19/h1-14,30H,29H2,(H,33,34,35)/p-1
InChIKeyJXFRJOYKTCEJDG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: 1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate (PSB-0963) for CD73 Inhibition Research


1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate (PSB-0963) is a synthetic anthraquinone-2-sulfonate derivative that functions as a selective competitive inhibitor of ecto-5′-nucleotidase (eN, CD73) [1]. With a molecular weight of 493.5 g/mol (free acid) or 516.5 g/mol (sodium salt) and a calculated XLogP of 5.92, this compound is primarily utilized as a research tool for modulating extracellular adenosine signaling pathways in cancer and immunological studies [1][2].

Why 1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate Cannot Be Replaced by Generic Anthraquinone-2-sulfonates


Generic substitution among anthraquinone-2-sulfonate derivatives is not scientifically valid due to the strict requirement of the 2-sulfonate group for biological activity and the profound impact of the 4-arylamino substituent on target selectivity [1][2]. Systematic structure-activity relationship (SAR) studies have demonstrated that replacement of the 2-sulfonate with a methyl group completely abolishes NTPDase inhibitory activity, while the specific 2-anthracenylamino moiety in PSB-0963 confers a CD73 selectivity profile that is absent in simpler analogs such as Acid Blue 25 or Reactive Blue 2 [1][3].

Quantitative Differentiation of 1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate (PSB-0963) Against Comparator Compounds


Superior CD73 Inhibitory Potency: PSB-0963 vs. Reactive Blue 2 and Acid Blue 25

PSB-0963 demonstrates a Ki value of 150 nM against rat ecto-5′-nucleotidase (CD73), representing a 20-fold improvement in potency over Reactive Blue 2 (RB-2, Ki = 3,070 nM) and a 101-fold improvement over Acid Blue 25 (Ki = 15,200 nM) in the same capillary electrophoresis assay system [1]. The competitive inhibition mechanism was confirmed through kinetic analysis [1].

CD73 inhibition ecto-5′-nucleotidase adenosine signaling cancer immunotherapy

Reduced P2Y2 Receptor Antagonism: Selectivity Advantage of PSB-0963 vs. In-Class Anthraquinone Derivatives

PSB-0963 exhibits an IC50 of 10,000 nM at the human P2Y2 receptor in intracellular calcium mobilization assays [1]. In contrast, structurally related anthraquinone derivatives such as PSB-716 (1-amino-4-(2-methoxyphenyl)-2-sulfoanthraquinone) show IC50 values of approximately 9,000 nM at P2Y2, while the parent compound Reactive Blue 2 demonstrates an IC50 of 5,000 nM [2]. PSB-0963 does not inhibit P2Y4, P2Y6, or P2Y12 receptors at tested concentrations [1].

P2Y2 receptor off-target activity selectivity profiling purinergic signaling

NTPDase Selectivity: PSB-0963 Preferentially Targets CD73 Over NTPDases 1-3

PSB-0963 displays greater selectivity for CD73 compared to ectonucleoside triphosphate diphosphohydrolases (NTPDases 1-3) [1]. While PSB-0963 inhibits ectonucleoside triphosphate diphosphohydrolase 1 (ENTPD1, CD39) as a secondary target, the primary pharmacological activity is directed at CD73 [1]. This contrasts with potent NTPDase2 inhibitors from the same anthraquinone series, such as PSB-16131 (IC50 = 539 nM) and PSB-2020 (IC50 = 551 nM), which were specifically optimized for NTPDase2/3 inhibition rather than CD73 selectivity [2].

NTPDase CD39 ectonucleotidase enzyme selectivity

Improved Synthetic Accessibility via Optimized Ullmann Coupling Protocol

The synthesis of PSB-0963 and related 1-amino-4-arylaminoanthraquinone-2-sulfonates utilizes a copper(0)-catalyzed Ullmann coupling reaction under microwave irradiation in phosphate buffer, a method specifically developed for this compound class [1]. This protocol represents an improvement over traditional Ullmann coupling conditions that typically require higher temperatures and longer reaction times [1]. The method enables efficient coupling of 1-amino-4-bromoanthraquinone derivatives with anthracen-2-ylamine to yield the target compound [1].

Ullmann coupling microwave-assisted synthesis anthraquinone derivatization copper catalysis

Physicochemical Distinction: Higher Lipophilicity Enables Unique Membrane Partitioning

PSB-0963 possesses a calculated XLogP of 5.92, reflecting the substantial lipophilic contribution of the 2-anthracenylamino substituent [1]. In comparison, the structurally simpler analog Acid Blue 25 (1-amino-4-anilinoanthraquinone-2-sulfonate) has a lower predicted XLogP (approximately 3.5-4.0 based on structural comparison) and a molecular weight of 416.4 g/mol versus 493.5 g/mol for PSB-0963 [2]. The elevated XLogP of 5.92 exceeds the Lipinski threshold of 5, indicating enhanced membrane partitioning potential that may influence cellular uptake and tissue distribution in experimental settings [1].

lipophilicity XLogP membrane permeability physicochemical properties

Recommended Application Scenarios for 1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate (PSB-0963) in CD73 Research


CD73-Dependent Adenosine Production Studies in Cancer Immunotherapy Models

PSB-0963 is optimally deployed as a selective CD73 inhibitor (Ki = 150 nM) in in vitro studies examining tumor microenvironment adenosine generation [1]. At working concentrations of 0.1-1.0 μM, PSB-0963 achieves substantial CD73 blockade while maintaining >66-fold selectivity over NTPDases and minimal activity at P2Y receptors [1][2]. This profile enables clean pharmacological dissection of CD73-mediated immunosuppression without confounding purinergic receptor antagonism observed with Reactive Blue 2 [1].

Comparative SAR Studies of Anthraquinone-2-sulfonate Ectonucleotidase Inhibitors

Researchers conducting structure-activity relationship studies within the anthraquinone-2-sulfonate scaffold should utilize PSB-0963 as the benchmark CD73-selective compound. Its 101-fold potency advantage over Acid Blue 25 (Ki = 15,200 nM) and 20-fold advantage over Reactive Blue 2 (Ki = 3,070 nM) establishes a clear potency baseline for evaluating novel CD73-targeting derivatives [1]. The defined selectivity window against NTPDases 1-3 further positions PSB-0963 as a reference standard for assessing target engagement specificity [2].

Negative Control for NTPDase2/3-Dependent Purinergic Signaling Experiments

In experimental systems where NTPDase2 or NTPDase3 activity is the primary focus, PSB-0963 serves as an appropriate negative control compound. Unlike PSB-16131 (NTPDase2 IC50 = 539 nM) or PSB-1011 (NTPDase3 IC50 = 390 nM), PSB-0963 exhibits minimal NTPDase inhibition while retaining CD73 activity [1][2]. This inverse selectivity profile allows researchers to attribute observed phenotypic effects specifically to NTPDase inhibition rather than CD73 blockade when PSB-0963 fails to recapitulate the effect of NTPDase-selective inhibitors [2].

Validation of Novel CD73 Inhibitor Candidates in Head-to-Head Benchmarking

PSB-0963 represents the historical benchmark for anthraquinone-derived CD73 inhibitors, described as 'the most potent eN inhibitor described to date' at the time of publication [1]. For laboratories developing next-generation CD73 inhibitors, PSB-0963 should be included as a positive control in all screening assays to establish relative potency and selectivity improvements. Its well-characterized competitive inhibition mechanism and defined off-target profile provide a rigorous comparator for evaluating novel chemical entities [1].

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